2,4,5-Trimethylbenzaldehyde

Catalog No.
S573983
CAS No.
5779-72-6
M.F
C10H12O
M. Wt
148.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,5-Trimethylbenzaldehyde

CAS Number

5779-72-6

Product Name

2,4,5-Trimethylbenzaldehyde

IUPAC Name

2,4,5-trimethylbenzaldehyde

Molecular Formula

C10H12O

Molecular Weight

148.2 g/mol

InChI

InChI=1S/C10H12O/c1-7-4-9(3)10(6-11)5-8(7)2/h4-6H,1-3H3

InChI Key

LROJZZICACKNJL-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)C=O)C

Synonyms

duryl aldehyde

Canonical SMILES

CC1=CC(=C(C=C1C)C=O)C

Identification and Characterization:

2,4,5-Trimethylbenzaldehyde (TMB) is an aromatic aldehyde with the chemical formula C₁₀H₁₂O. It is a colorless liquid with a characteristic odor. Researchers have identified TMB as a component of the volatile constituents present in the leave extracts of the plant Eryngium foetidum L. [].

Investigation of Physical Properties:

Studies have been conducted to investigate the physical properties of TMB, particularly its dipole moment. Researchers reported the dipole moments of TMB isolated in a durene host crystal to be 1.65 ± 0.09 D (difference between the ground state and the lowest singlet) and 1.05 ± 0.06 D (difference between the ground state and triplet excited states) []. Additionally, research suggests that TMB's dipole moment changes with variations in temperature and electric field.

2,4,5-Trimethylbenzaldehyde, also known as duryl aldehyde, is an aromatic aldehyde with the molecular formula C₁₀H₁₂O and a molecular weight of 148.2 g/mol. This compound is characterized by a benzene ring substituted with three methyl groups at the 2, 4, and 5 positions, along with an aldehyde functional group (-CHO) at the first position. It appears as a colorless to light yellow liquid or solid and has a melting point between 41-46 °C and a boiling point of 243 °C . The compound is soluble in methanol and has a predicted density of approximately 0.988 g/cm³ .

Typical of aldehydes. It can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols. Notably, it has been studied for its reaction mechanisms with hydroxyl radicals (OH), revealing both addition and abstraction pathways . The kinetics of these reactions have been explored using density functional theory, providing insights into the compound's reactivity in atmospheric chemistry .

The biological activity of 2,4,5-trimethylbenzaldehyde has been observed in various studies. It has been identified as a significant volatile compound present in the leaves of Eryngium foetidum, suggesting potential roles in plant signaling or defense mechanisms . Additionally, it has been implicated in studies examining the oxidation processes involving other organic compounds, indicating its relevance in environmental chemistry and biochemistry .

Several synthetic methods exist for producing 2,4,5-trimethylbenzaldehyde:

  • Friedel-Crafts Acylation: This method involves the acylation of trimethylbenzene using acyl chlorides in the presence of aluminum chloride as a catalyst.
  • Oxidation of Trimethylphenol: The oxidation of trimethylphenol can yield 2,4,5-trimethylbenzaldehyde through controlled reactions with oxidizing agents.
  • Formylation Reactions: Using formylating agents like formic acid or formaldehyde under specific conditions can also produce this compound.

These methods highlight the versatility and accessibility of synthesizing 2,4,5-trimethylbenzaldehyde in laboratory settings.

2,4,5-Trimethylbenzaldehyde finds applications across various fields:

  • Fragrance Industry: It is utilized as a fragrance component due to its pleasant aroma.
  • Flavoring Agent: The compound is used in food products for flavor enhancement.
  • Chemical Intermediate: It serves as an intermediate in synthesizing other organic compounds and pharmaceuticals.

Its unique chemical properties make it valuable in both industrial and research applications.

Studies have focused on the interactions of 2,4,5-trimethylbenzaldehyde with various radicals and reactive species. For instance, its reaction with hydroxyl radicals has been extensively investigated to understand its atmospheric degradation pathways. These studies reveal important rate constants and mechanisms that contribute to its behavior in environmental contexts . Additionally, interactions with other organic compounds have implications for understanding its role in complex chemical systems.

Several compounds share structural similarities with 2,4,5-trimethylbenzaldehyde. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
1,2,4-TrimethylbenzaldehydeC₉H₁₂OHas one less methyl group; different substitution pattern
3-MethylbenzaldehydeC₈H₈OOnly one methyl group; different position on the ring
2-Methoxy-4-methylbenzaldehydeC₉H₁₀O₂Contains a methoxy group instead of multiple methyl groups
1-NaphthaldehydeC₁₁H₈OA naphthalene derivative; different aromatic structure

Each compound exhibits distinct chemical properties and reactivity patterns due to variations in their molecular structures. This diversity underscores the uniqueness of 2,4,5-trimethylbenzaldehyde within its chemical class.

Physical Description

Solid

XLogP3

2.5

Melting Point

43.5°C

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5779-72-6

Wikipedia

Duraldehyde

Dates

Last modified: 08-15-2023

Explore Compound Types